molecular formula C9H8N2S B2579936 2-Methyl-4-(3-pyridyl)thiazole CAS No. 122845-35-6

2-Methyl-4-(3-pyridyl)thiazole

Cat. No.: B2579936
CAS No.: 122845-35-6
M. Wt: 176.24
InChI Key: PVUGYBMZXNBOPD-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-pyridyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a methyl group at the 2-position and a pyridyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(3-pyridyl)thiazole typically involves the reaction of 3-pyridylacetonitrile with a suitable thioamide under acidic conditions. One common method includes the use of phosphorus pentasulfide (P2S5) as a sulfurizing agent in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(3-pyridyl)thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiazolidines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidines

    Substitution: Various substituted thiazoles

Scientific Research Applications

2-Methyl-4-(3-pyridyl)thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-pyridyl)thiazole involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may induce apoptosis by interacting with DNA or inhibiting key signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

  • 2-Methyl-4-(2-pyridyl)thiazole
  • 2-(3-Methyl-2-pyridyl)-4-(4-hydroxyphenyl)thiazole
  • 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole

Comparison: Compared to its analogs, 2-Methyl-4-(3-pyridyl)thiazole exhibits unique properties due to the specific positioning of the pyridyl group. This positioning can influence its reactivity and interaction with biological targets, making it a compound of particular interest for further research and development.

Properties

IUPAC Name

2-methyl-4-pyridin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-7-11-9(6-12-7)8-3-2-4-10-5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUGYBMZXNBOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of thioacetamide (5 g) in methanol (25 ml) was added dropwise to a stirred suspension of 3-bromoacetylpyridine hydrobromide (17,75 g) in methanol (89 ml) at room temperature over ten minutes. After about one hour, the hydrobromide of the product crystallized out. The mixture was diluted with ether (100 ml) and the product was isolated by filtration. The solid was dissolved in water and the solution was basified with ammonium hydroxide. The product was extracted into ether and the extract was washed with saturated salt solution, then evaporated to give 2-methyl-4-(pyridin-3-yl)-thiazole as a crystalline solid (8,6 g) Mp 81° C.
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